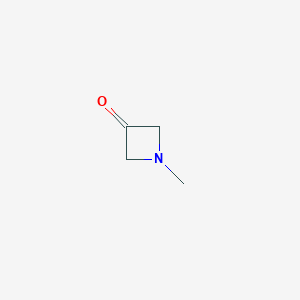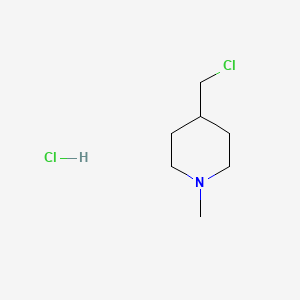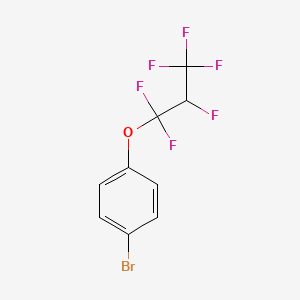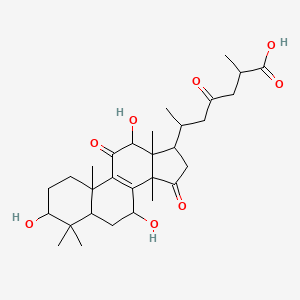
GanodericAcidG
Vue d'ensemble
Description
Ganoderic Acid G is a triterpene found in Ganoderma mushrooms, which have been used in traditional medicines in East Asia . It is one of the important secondary metabolites acquired from Ganoderma lucidum .
Synthesis Analysis
Ganoderic acids are biosynthesized by G. lucidum using the mevalonate pathway . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The core enzymes play an important role in the multi-step biosynthesis of GA, which ultimately results in the conversion of lanosterol, a common intermediate, into a range of GA .Molecular Structure Analysis
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes . Lanosterol or other GA undergoes a series of oxidation events originally thought to be driven by proteins of the cytochrome P450 superfamily (CYPs), “tailoring” enzymes, to produce GA with various bioactivities .Chemical Reactions Analysis
Ganoderic Acid G is involved in various chemical reactions. For instance, it was found that a direct infusion–multiple reaction monitoring cubed (DI–MRM 3) program was developed for the simultaneous determination of four ganoderic acids .Physical And Chemical Properties Analysis
Ganoderic Acid G has a molecular formula of C30H44O8 and a molecular weight of 532.67 . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique
Ganoderic acids (GA) are one of the important secondary metabolites acquired from Ganoderma lucidum (G. lucidum) with a wide range of pharmacological activities and therapeutic effects on human ailments . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway .
- Cancer Treatment : Ganoderic Acid G has been found to induce apoptosis in cancerous tissues, with lesser lethal effects on normal cells . This makes it a potential candidate for cancer treatment.
- Anti-inflammatory : Ganoderic Acid G has been found to have anti-inflammatory properties .
- Hepatoprotection : Ganoderic Acid G has been found to have hepatoprotective effects .
- Hypoglycemic Effect : Ganoderic Acid G has been found to have a hypoglycemic effect .
- Anti-aging : Ganoderic Acid G has been found to have anti-aging properties by inhibiting ultraviolet B (UVB)-induced matrix metalloproteinase (MMP)-1 expression and increasing procollagen expression .
- Skin Barrier Repairing Activity : Ganoderic Acid G plays a role in inhibiting tyrosinase activity and tyrosine-related protein expression, and thus, it may ameliorate pigmentation effect .
Biosynthesis
Ganoderic acids serve as a valuable resource for the development of new drugs . However, they are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .
Pharmaceutical Industry
Ganoderic Acid G is used in the pharmaceutical industry due to its wide range of pharmacological activities and therapeutic effects on human ailments . It is used in the development of natural compounds such as antibiotics for beneficial use .
Cosmetic Industry
Ganoderic Acid G is used in the cosmetic industry due to its anti-aging properties and skin barrier-repairing activity . It plays a role in inhibiting tyrosinase activity and tyrosine-related protein expression, and thus, it may ameliorate pigmentation effect .
Food Industry
Ganoderic Acid G is used in the food industry as it is used as a powder, tea, and dietary supplement .
Genetic Engineering
Advances in genetic engineering and synthetic biology significantly influenced the possibility to elucidate the basis of GA diversification and the development of novel approaches to target the production of specific GA in a controlled manner .
Antibacterial and Antiviral
Ganoderic acids have been investigated for their biological activities, including antibacterial and antiviral effects .
Anti-HIV-1
Ganoderic acids have shown potential in anti-HIV-1 treatment .
Antioxidation
Ganoderic acids have antioxidation effects .
Cholesterol Reduction
Ganoderic acids have been found to have cholesterol reduction functions .
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-4-oxo-6-(3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-20,25,32-33,36H,8-13H2,1-7H3,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJPBLZKOVIJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316835 | |
| Record name | Ganoderic acid G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganoderic acid G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
GanodericAcidG | |
CAS RN |
98665-22-6 | |
| Record name | Ganoderic acid G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ganoderic acid G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 220 °C | |
| Record name | Ganoderic acid G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



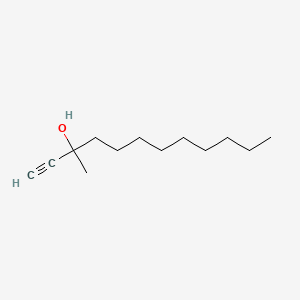
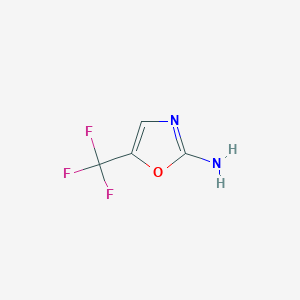
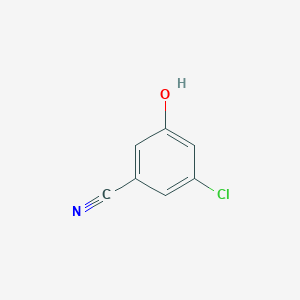
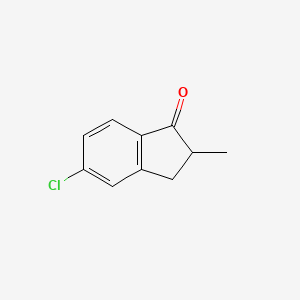
![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)
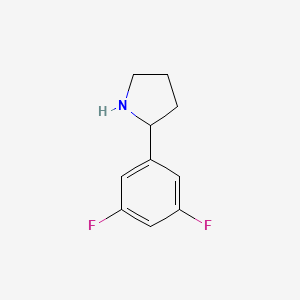
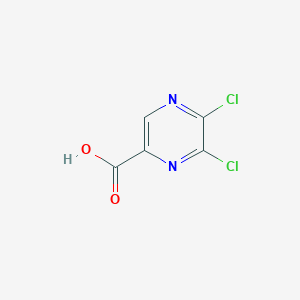
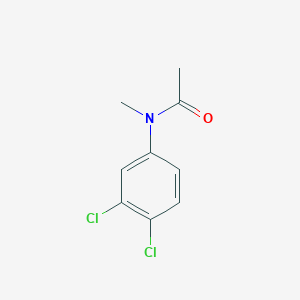
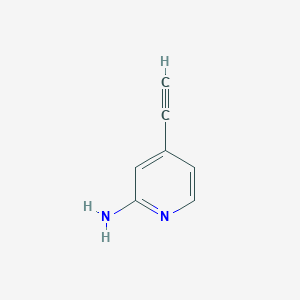
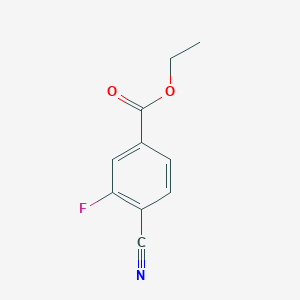
![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)
